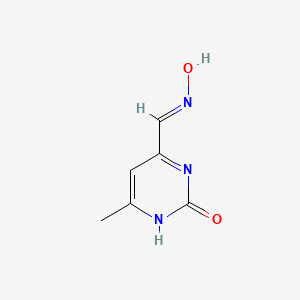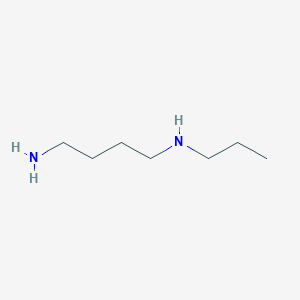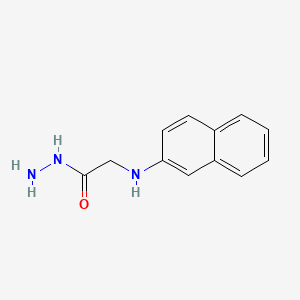
(E)-2-Hydroxy-6-methylpyrimidine-4-carbaldehyde oxime
Übersicht
Beschreibung
“(E)-2-Hydroxy-6-methylpyrimidine-4-carbaldehyde oxime” is a type of oxime, which are valuable synthetic building blocks with reactivity modes that enable their use in diverse methodologies . Oximes have unique properties, including dual nucleophilic sites at the oxygen and nitrogen along with an ambiphilic carbon, which makes them strong candidates for divergent reactivity .
Synthesis Analysis
Oximes, such as “(E)-2-Hydroxy-6-methylpyrimidine-4-carbaldehyde oxime”, are frequently accessed via a condensation reaction between a carbonyl and a hydroxylamine . More complex oximes can be synthesized via a [3+2]-cycloaddition reaction of an oxime chloride and an alkene . Substitution reactions of the chloride with an alcohol are often used for the synthesis of imidates .
Molecular Structure Analysis
The unique properties of oximes include dual nucleophilic sites at the oxygen and nitrogen along with an ambiphilic carbon . This makes them strong candidates for divergent reactivity .
Chemical Reactions Analysis
Oximes have diverse reactivity modes that enable their use in diverse methodologies, from cycloadditions to bioconjugation . Their reactivity towards photocatalysis and transition metals makes them ideal starting materials for N-containing heterocycles, amino alcohols, and amines .
Physical And Chemical Properties Analysis
Oximes have about 3 characteristics bands with wave numbers measuring 3600 (O-H), 945 (N-O) and 1665 (C=N) in the infrared spectrum . The aliphatic group of oximes is resistant to the process of hydrolysis more than the analogous hydrazones .
Wissenschaftliche Forschungsanwendungen
Tyrosine Kinase Inhibition
(E)-2-Hydroxy-6-methylpyrimidine-4-carbaldehyde oxime derivatives, such as 4-amino-6-arylaminopyrimidine-5-carbaldehyde oximes, have been found to be potent and selective inhibitors of both EGFR and ErbB-2 tyrosine kinases. These compounds exhibit IC(50) values in the nanomolar range, highlighting their potential in targeting specific protein tyrosine kinases (Xu et al., 2008).
VEGFR-2 Inhibition
Another significant application of these compounds is their role as VEGFR-2 inhibitors. A series of 4-aminopyrimidine-5-carbaldehyde oxime derivatives have demonstrated potent VEGFR-2 inhibitory activity, which is crucial in regulating angiogenesis, a process vital in cancer progression and other diseases (Huang et al., 2011).
Drug Delivery through Blood-Brain Barrier
These compounds have also been utilized in drug delivery systems, particularly for crossing the blood-brain barrier. For instance, 1-Methylpyridine-2-carbaldehyde oxime, a quaternary pyridinium salt, can be delivered efficiently through the blood-brain barrier in its dihydropyridine prodrug form. This has implications for potentially delivering various drugs to the brain more effectively (Bodor et al., 1978).
Synthesis and Isomerization
The synthesis and isomerization properties of carbaldehyde oximes, such as 1-vinylpyrrole-2-carbaldehyde oximes, have been explored. These compounds offer high yields and have interesting spectral characteristics, which can be vital in various chemical synthesis processes (Vasil’tsov et al., 2009).
Antimicrobial Activity
Additionally, certain derivatives like E-pyrene-1-carbaldehyde oxime and E-2-naphthaldehyde oxime have shown significant antimicrobial activities. This suggests their potential use in developing new antimicrobial agents (Lasri et al., 2020).
Ligand Synthesis for Asymmetric Catalysis
Carbaldehyde oximes have been used in the synthesis of novel C=N ligands, which are stable towards hydrolysis. This is particularly relevant in the field of asymmetric catalysis (Brunner et al., 2001).
Antiproliferative Activities in Cancer Research
Some 4-aminopyrimidine-5-carboxaldehyde oxime derivatives exhibit antiproliferative activity against cancer cells. They show potential in causing cell accumulation at the G2/M phase of the cell cycle, which is crucial in cancer treatment (Huang et al., 2006).
Potential in Diabetes Management
Compounds like 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime have shown potential in diabetes management through inhibitory activity against human α-glucosidase and α-amylase, suggesting their use as supplementary agents in diabetes pre-management (Ghazvini et al., 2018).
Wirkmechanismus
Target of Action
The primary targets of (E)-2-Hydroxy-6-methylpyrimidine-4-carbaldehyde oxime, also known as 4-[(E)-(hydroxyimino)methyl]-6-methylpyrimidin-2-ol, are currently unknown. This compound belongs to the class of oximes, which are renowned for their widespread applications as organophosphate (OP) antidotes . .
Mode of Action
The mode of action of oximes generally involves the reactivation of the enzyme acetylcholinesterase (AChE), which is inhibited by organophosphates . The reactivation of AChE by oximes can be best described using the FDA-approved drug, 2-pyridine-aldoxime methyl chloride (2-PAM), as a classic example . .
Biochemical Pathways
Oximes, including 4-[(E)-(hydroxyimino)methyl]-6-methylpyrimidin-2-ol, may affect the biochemical pathways involving acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system that breaks down acetylcholine, a neurotransmitter involved in transmitting signals in the nervous system . The inhibition of AChE by organophosphates leads to an accumulation of acetylcholine, causing overstimulation of muscles and glands. Oximes can reactivate AChE, restoring the normal function of the nervous system .
Result of Action
Based on the general action of oximes, it can be inferred that this compound may help restore the normal function of the nervous system by reactivating ache, which is inhibited by organophosphates .
Zukünftige Richtungen
Developments in oxime reactivity have enabled transformations such as the addition of iminyl radicals to alkenes to generate functionalized imines, and [2+2]-cycloadditions to access azetidines . The unique properties imparted by the oxime N–O bond have also been used to integrate dynamic chemistries into materials . Future research directions may focus on further exploring these properties and applications .
Eigenschaften
IUPAC Name |
4-[(E)-hydroxyiminomethyl]-6-methyl-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-4-2-5(3-7-11)9-6(10)8-4/h2-3,11H,1H3,(H,8,9,10)/b7-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWNLPJRFQXHEX-XVNBXDOJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=O)N1)/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00418141 | |
| Record name | STK293185 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00418141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-Hydroxy-6-methylpyrimidine-4-carbaldehyde oxime | |
CAS RN |
7147-27-5 | |
| Record name | NSC62500 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62500 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | STK293185 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00418141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![9H-Carbazole, 9-[2-(trimethoxysilyl)ethyl]-](/img/structure/B3056368.png)


![Nonanal, 9-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B3056371.png)

![N-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-acetamide](/img/structure/B3056373.png)


